molecular formula C15H34N3O3P B14011717 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl N,N'-dipropan-2-ylphosphorodiamidate CAS No. 52886-26-7

1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl N,N'-dipropan-2-ylphosphorodiamidate

Cat. No.: B14011717
CAS No.: 52886-26-7
M. Wt: 335.42 g/mol
InChI Key: LVJFMXIOQIUSNB-UHFFFAOYSA-N
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Description

N-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy-(propan-2-ylamino)phosphoryl]propan-2-amine is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of a piperidine ring, a phosphoryl group, and an amine group, making it a versatile molecule in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy-(propan-2-ylamino)phosphoryl]propan-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with appropriate phosphorylating agents under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous-flow synthesis techniques. This method enhances the reaction rate and yield by improving mass transfer and reaction kinetics. The use of micro fixed-bed reactors packed with catalysts such as platinum on carbon (Pt/C) can further optimize the process, resulting in high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy-(propan-2-ylamino)phosphoryl]propan-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

N-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy-(propan-2-ylamino)phosphoryl]propan-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy-(propan-2-ylamino)phosphoryl]propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy-(propan-2-ylamino)phosphoryl]propan-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

52886-26-7

Molecular Formula

C15H34N3O3P

Molecular Weight

335.42 g/mol

IUPAC Name

N-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxy-(propan-2-ylamino)phosphoryl]propan-2-amine

InChI

InChI=1S/C15H34N3O3P/c1-11(2)16-22(20,17-12(3)4)21-13-9-14(5,6)18(19)15(7,8)10-13/h11-13,19H,9-10H2,1-8H3,(H2,16,17,20)

InChI Key

LVJFMXIOQIUSNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NP(=O)(NC(C)C)OC1CC(N(C(C1)(C)C)O)(C)C

Origin of Product

United States

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